Home > Products > Screening Compounds P114120 > 3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE
3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE - 1775447-56-7

3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE

Catalog Number: EVT-3153595
CAS Number: 1775447-56-7
Molecular Formula: C18H16N6O2
Molecular Weight: 348.366
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

Compound Description: This compound is a dipharmacophore studied for its potential biological activity. It exists in two polymorphic forms, monoclinic and orthorhombic, which differ in molecular and crystal structures due to conformational differences in the basic molecule. []

Relevance: This compound shares the same [, , ]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole core structure as 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide, differing only in the substituents at the 3-position of both the triazolopyridine and oxadiazole rings. This makes it a closely related analog and provides insights into the structure-activity relationship of this scaffold. []

(R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one

Compound Description: This compound, referred to as "A" in the paper, is synthesized through a specific method involving the precursor (R)-N'-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl) pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)yl)propanehydrazide ("HYDZ"). []

Relevance: While structurally different from 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide, both compounds feature the [, , ]triazolo[4,3-a]pyridine core. The synthetic methods employed for this compound could be potentially adapted for the synthesis of 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide or its analogs. []

2-fluoro-N-[(2R)-2-hydroxypropyl]-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide and 2-chloro-N-[(1S)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide

Compound Description: These compounds are part of a series of imidazo[1,2-b][1,2,4]triazine derivatives functioning as c-Met inhibitors. []

Relevance: Although belonging to a different heterocyclic core structure (imidazo[1,2-b][1,2,4]triazine), the presence of a 1,2,4-oxadiazole substituent in one of these compounds highlights the potential relevance of this moiety in drug design. Comparing the activity of these compounds to 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide might reveal interesting structure-activity relationships related to the 1,2,4-oxadiazole group. []

N-methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

Compound Description: This compound is a LIN28 inhibitor shown to effectively reduce G3 medulloblastoma cell growth in vitro and in vivo. []

Relevance: This compound demonstrates the therapeutic potential of molecules containing the 1,2,4-triazole moiety, albeit within a different heterocyclic system (1,2,4-triazolo[4,3-b]pyridazine). Studying its mechanism of action and comparing its activity profile to 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide may provide valuable insights for drug development. []

(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (10)

Compound Description: This compound is a potent retinoic-acid-related orphan receptor γt (RORγt) inverse agonist exhibiting good pharmacological potencies in biochemical and cell-based assays, with desirable physicochemical properties. []

Relevance: While this compound possesses a different core structure (imidazo[1,2-a]pyridine), its overall design featuring a central heterocycle decorated with various substituents, including a piperazine ring, is reminiscent of 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide. This suggests that similar design strategies may be applicable for optimizing the activity and properties of both compounds. []

(S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (33)

Compound Description: Similar to compound 10, this compound is also a RORγt inverse agonist with potent pharmacological activity and excellent physicochemical properties. []

Relevance: Notably, this compound features a 5-(tert-butyl)-1,2,4-oxadiazole substituent, highlighting the potential utility of the 1,2,4-oxadiazole moiety for developing RORγt inhibitors. This information may be valuable for designing analogs of 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide with potential RORγt inhibitory activity. []

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

Compound Description: Compound 1 is a potent and selective c-Met inhibitor with favorable pharmacokinetic properties but suffers from high in vitro and in vivo bioactivation, leading to glutathione conjugation and covalent binding to proteins. []

Relevance: Although structurally distinct from 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide, both compounds share a triazolopyridazine core, albeit with different ring fusion patterns ([1,2,4]triazolo[4,3-b]pyridazine vs. [, , ]triazolo[4,3-a]pyridine). Analyzing the bioactivation pathways of Compound 1 might offer insights for mitigating potential metabolic liabilities in 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide or its analogs. []

Relevance: While not directly analogous to 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide, Compound 2's development strategy highlights the challenges in mitigating metabolic liabilities in triazolopyridazine-based compounds. This knowledge may be helpful when optimizing the metabolic profile of 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide. []

Compound Description: These compounds were designed by replacing the bioactivation-prone isothiazole ring in Compounds 1 and 2 with isoxazole or pyrazole bioisosteres. This modification successfully reduced bioactivation while retaining the desirable pharmacokinetic and pharmacodynamic characteristics. []

Relevance: This strategy of using bioisosteres to mitigate metabolic liabilities might be applicable to 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide. Exploring bioisosteres for the 1,2,4-oxadiazole ring or other potentially susceptible moieties could lead to analogs with improved metabolic profiles. []

Source and Classification

The compound is classified under the category of heterocyclic compounds due to its incorporation of nitrogen and oxygen in its ring structures. It is identified by the CAS number 2034349-05-6 and has a molecular formula of C18H16N6O2C_{18}H_{16}N_{6}O_{2} with a molecular weight of approximately 348.4 g/mol . Its unique structure positions it within the realm of pharmaceutical chemistry, particularly in the development of bioactive compounds.

Synthesis Analysis

The synthesis of 3-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide involves several steps:

  1. Formation of the Oxadiazole Ring: The synthesis typically begins with the reaction of carboxylic acids with amidoximes to form oxadiazoles. This reaction may involve dehydration and cyclization processes.
  2. Synthesis of Triazolo-Pyridine: The formation of the triazolo-pyridine moiety can be achieved through cyclization reactions involving appropriate precursors that contain both pyridine and triazole functionalities.
  3. Final Coupling Reaction: The final step involves the coupling of the benzamide with the previously synthesized triazolo-pyridine derivative. This can be accomplished using standard coupling reagents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) in the presence of a base .

This multi-step synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.

Molecular Structure Analysis

The molecular structure of 3-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide can be described as follows:

  • Core Structure: The compound features a benzamide group that serves as a central scaffold.
  • Heterocycles: The presence of both oxadiazole and triazole rings introduces significant electronic and steric properties that may influence biological activity.

Structural Data

The compound exhibits a complex three-dimensional arrangement due to the multiple heterocycles. The geometrical configuration around the nitrogen atoms in the rings contributes to its potential reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involving this compound primarily focus on its potential as an inhibitor for various biological pathways. Notably:

  1. Inhibition Mechanism: Research indicates that compounds similar to this one may act as inhibitors for enzymes such as p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses and cell differentiation .
  2. Reactivity: The presence of functional groups such as amides can participate in nucleophilic attacks or electrophilic substitutions under appropriate conditions.
Mechanism of Action

The mechanism of action for 3-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide likely involves:

  1. Target Binding: The compound binds to specific active sites on target proteins or enzymes due to its structural complementarity.
  2. Inhibition: By occupying these active sites, it inhibits enzymatic activity which can lead to reduced signaling through pathways associated with inflammation or cancer progression .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide include:

  • Molecular Weight: Approximately 348.4 g/mol.
  • Melting Point: Not available in current literature but expected to be within typical ranges for similar compounds.
  • Solubility: Likely soluble in organic solvents due to its hydrophobic benzamide component.

These properties are crucial for determining the compound's behavior in biological systems and its applicability in pharmaceutical formulations .

Applications

The applications of 3-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-y]methyl}benzamide are diverse:

  1. Pharmaceutical Development: It is being explored as a potential therapeutic agent due to its inhibitory effects on specific kinases involved in disease pathways.
  2. Research Tool: Its unique structure makes it valuable for studying biological mechanisms related to inflammation and cancer biology.

Properties

CAS Number

1775447-56-7

Product Name

3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE

IUPAC Name

3-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide

Molecular Formula

C18H16N6O2

Molecular Weight

348.366

InChI

InChI=1S/C18H16N6O2/c1-11-4-3-5-13(8-11)17(25)19-10-16-22-21-15-9-14(6-7-24(15)16)18-20-12(2)23-26-18/h3-9H,10H2,1-2H3,(H,19,25)

InChI Key

WPHQUMFJCXMHCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.